4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-(triazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c9-15(13,14)8-3-1-7(2-4-8)12-10-5-6-11-12/h1-6H,(H2,9,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLVKMHELAROPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=CC=N2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide typically involves the formation of the triazole ring followed by its attachment to the benzenesulfonamide group. One common method involves the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives . This reaction is usually carried out under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Functionalization of the Triazole Ring
The 1,2,3-triazole ring participates in diverse transformations due to its electron-deficient nature and ability to stabilize intermediates:
Nucleophilic Substitution
-
Electrophilic Attack : The triazole’s N-2 position reacts with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives. For example, alkylation with benzyl bromide under basic conditions (K₂CO₃, DMF) produces 2-benzyl-substituted analogs .
Cycloaddition and Ring-Opening
-
Dipolar Additions : The triazole acts as a dipolarophile in [3+2] cycloadditions with nitrile oxides or diazo compounds, yielding fused heterocycles (e.g., triazolo-oxadiazoles) .
-
Ring-Opening : Under acidic conditions (e.g., HCl/EtOH), the triazole ring undergoes cleavage to form diazo intermediates, which further react to generate sulfonamidines or diazoketones .
Mechanistic Insight :
DFT studies reveal that substituents on the triazole and sulfonamide groups influence reaction pathways. Electron-withdrawing groups (e.g., -NO₂) on sulfonyl azides accelerate cycloaddition kinetics, while solvents like ethanol favor cycloreversion .
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH₂) group undergoes classical reactions:
Hydrolysis
-
Acidic Hydrolysis : Prolonged reflux in HCl (6M) cleaves the sulfonamide to yield benzenesulfonic acid and triazole-amine derivatives .
-
Basic Hydrolysis : NaOH (20% aq.) converts ester-functionalized sulfonamides to carboxylic acids (e.g., 1,2,3-triazole-4-carboxylic acids) .
Alkylation/Acylation
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ produces N-alkyl sulfonamides .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms sulfonamide esters .
Example Transformation :
Stability and Solvent Effects
-
Thermal Stability : Decomposes above 230°C without melting .
-
Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but undergoes hydrolysis in aqueous acidic/basic media .
Key Spectral Data
Comparative Reaction Pathways
Scientific Research Applications
Synthesis of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide
The compound is typically synthesized using the azide-alkyne cycloaddition reaction, commonly known as "click chemistry." This method allows for the formation of the triazole ring through the coupling of an azide and an alkyne in the presence of a copper catalyst. The general reaction can be represented as follows:
In this context, the azide is derived from a sulfonamide precursor, while the alkyne can be a propargyl derivative. This synthetic pathway not only facilitates the formation of the desired compound but also enhances its biological activity due to the dual functionality of the triazole and sulfonamide groups.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. It has been shown to inhibit various microbial strains with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. The sulfonamide group suggests potential activity against bacterial infections by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, including colorectal (HCT116), breast (MCF-7), and cervical (HeLa) cancers. The results indicated significant cytotoxic activity with IC50 values lower than those of established chemotherapeutic agents like 5-fluorouracil .
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its dual functionality. Below is a comparative table highlighting its features against similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Benzene Sulfonamide | Simple sulfonamide structure | Basic antibacterial activity |
| 5-Aryltetrazoles | Contains tetrazole instead of triazole | Enhanced stability but different activity |
| Sulfanilamide | Classic sulfonamide antibiotic | Established use in treating infections |
| Triazole-based Antifungal Agents | Incorporates triazole rings | Target specific fungal pathways |
| This compound | Dual functionality with triazole and sulfonamide | Potential synergistic effects in biological applications |
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Antimicrobial Evaluation : A study demonstrated that this compound effectively inhibited both Gram-positive and Gram-negative bacterial strains, showcasing its broad-spectrum antimicrobial properties .
- Anticancer Screening : Research indicated that derivatives of this compound displayed potent anticancer activity against human cancer cell lines with promising selectivity profiles .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit key enzymes involved in metabolic pathways relevant to cancer and microbial resistance mechanisms .
Mechanism of Action
The mechanism of action of 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The triazole ring can also interact with various biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole-bearing benzenesulfonamides, such as:
- 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- 4-(4-(Hydrazinecarbonyl)-5-methyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
Uniqueness
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and pharmacological properties . Its ability to inhibit COX-2 selectively makes it a promising candidate for further research in anti-inflammatory drug development .
Biological Activity
4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring attached to a benzenesulfonamide moiety, which is known for its diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses unique structural characteristics that contribute to its biological activity. The presence of the triazole ring enhances its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 244.24 g/mol |
| CAS Number | 858501-98-1 |
| Solubility | Soluble in DMSO |
| Melting Point | Not extensively reported |
The primary mechanism of action for this compound involves the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a critical role in the arachidonic acid pathway, which is involved in inflammatory responses. By inhibiting COX-2, this compound can potentially reduce inflammation and pain.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular pathways associated with proliferation and survival.
Case Studies and Experimental Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound. The results indicated a potent inhibitory effect against Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 10 µg/mL Escherichia coli 20 µg/mL Pseudomonas aeruginosa 15 µg/mL -
Cytotoxicity Assay : In a study assessing cytotoxic effects on cancer cell lines (MCF-7 and HeLa), the compound showed IC50 values of 5 µM and 7 µM respectively, indicating significant anticancer potential.
Cell Line IC50 (µM) MCF-7 5 HeLa 7 - Inhibition of COX Enzyme : The compound was analyzed for its ability to inhibit COX enzymes using an enzyme-linked immunosorbent assay (ELISA). Results showed a significant reduction in COX-2 activity at concentrations above 50 µM.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Various computational models have been employed to predict its absorption, distribution, metabolism, and excretion (ADME).
Key Findings:
- Absorption : Predicted high permeability across biological membranes.
- Distribution : Likely to distribute widely due to lipophilicity.
- Metabolism : Expected to undergo hepatic metabolism.
Q & A
Q. What are the common synthetic routes for 4-(2H-1,2,3-triazol-2-yl)benzene-1-sulfonamide?
Answer: A typical synthesis involves coupling triazole derivatives with sulfonamide precursors. For example, substituted benzaldehydes can react with triazole-containing intermediates under reflux conditions in ethanol, followed by solvent evaporation and purification. This method is analogous to the synthesis of related triazole-sulfonamide hybrids, where glacial acetic acid is used as a catalyst . Intramolecular cyclization is another approach, as demonstrated in sulfonamide derivatives derived from tetrahydroquinazoline, where structural confirmation is achieved via NMR, IR, and HRMS .
Q. How is the molecular structure of this compound characterized?
Answer: Key techniques include nuclear magnetic resonance (NMR) spectroscopy for analyzing proton and carbon environments, infrared (IR) spectroscopy for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . X-ray crystallography is critical for resolving atomic coordinates, with software like SHELXL (part of the SHELX suite) employed for refining crystal structures .
Q. What is the primary mechanism of action of sulfonamide derivatives like this compound?
Answer: Sulfonamides often act as competitive inhibitors of bacterial dihydropteroate synthetase (DHPS), a key enzyme in folate synthesis. This mechanism is conserved across sulfonamide classes, including derivatives with triazole moieties, which enhance binding affinity to target enzymes .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software be utilized in refining the crystal structure of this compound?
Answer: SHELXL is widely used for small-molecule refinement, incorporating features like anisotropic displacement parameters and twin refinement. The program allows robust handling of high-resolution data and twinned crystals, critical for resolving complex sulfonamide-triazole structures. SHELXPRO facilitates macromolecular interfaces, enabling cross-validation of structural models . For example, studies on similar benzenesulfonamide derivatives utilized SHELX for structure determination and validation .
Q. What strategies are used to resolve contradictions in physicochemical data (e.g., density, molecular weight)?
Answer: Discrepancies in reported values (e.g., density: 1.5±0.1 g/cm³ vs. computational predictions) require cross-validation using experimental and theoretical methods. Computational tools like Gaussian or ORCA can predict molecular properties (e.g., XLogP, polar surface area), while experimental techniques like differential scanning calorimetry (DSC) validate thermal stability. For instance, inconsistencies in hydrogen bonding parameters (e.g., donor/acceptor counts) are resolved via crystallographic data or NMR titration .
Q. How do structural modifications (e.g., triazole substitution patterns) affect biological activity?
Answer: Structure-activity relationship (SAR) studies indicate that triazole positioning influences enzyme inhibition. For example, 4-(3-(4-bromophenyl)-pyrazolyl)benzenesulfonamides show enhanced acetylcholinesterase (AChE) inhibition due to improved hydrophobic interactions . Similarly, substituents like trifluoromethyl groups increase metabolic stability, as seen in analogs with antimicrobial activity . Computational docking (e.g., AutoDock Vina) can predict binding modes to optimize substituent placement .
Q. What experimental design considerations are critical for pharmacological evaluation?
Answer: Key factors include:
- Enzyme Assays: Use purified DHPS or carbonic anhydrase isoforms to quantify inhibition constants (Ki).
- Cellular Uptake: Assess permeability via Caco-2 monolayers or parallel artificial membrane permeability assays (PAMPA).
- In Vivo Models: Evaluate pharmacokinetics (e.g., oral bioavailability) in rodent models, referencing protocols for sulfonamide derivatives .
Q. How are computational methods integrated into the study of this compound’s reactivity?
Answer: Density functional theory (DFT) calculations predict reaction pathways (e.g., nucleophilic substitution at the sulfonamide group). Molecular dynamics (MD) simulations model protein-ligand interactions, as demonstrated in studies on TRPM8 antagonists with triazole-sulfonamide scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
